Diberal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHLANWWTKSOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6592-90-1 (mono-hydrochloride salt) | |
| Record name | 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301031188 | |
| Record name | 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2964-06-9 | |
| Record name | 5-(1,3-Dimethylbutyl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2964-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diberal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethyl-5-(1,3-dimethylbutyl)-5-barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBERAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31E1HC8I46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Chemical Synthesis and Molecular Engineering
Development of Enantioselective Synthetic Pathways for (+)- and (−)-Diberal
The synthesis of Diberal presents a challenge in achieving enantiomeric purity, primarily due to the chiral center located at the C-5 position of its barbituric acid ring, where the ethyl and 1,3-dimethylbutyl groups are attached. Developing pathways that selectively yield either the (+)- or (−)-enantiomer is crucial for understanding their individual mechanisms of action and for any future targeted research.
Chiral Ligand-Mediated Asymmetric Synthesis
Chiral ligand-mediated asymmetric synthesis is a powerful strategy for controlling stereochemistry during chemical reactions. This approach involves the use of chiral ligands that interact with a metal catalyst or the reacting substrate to direct the formation of one enantiomer over the other. wikipedia.org While specific examples for this compound are not extensively documented, the principles are broadly applied in barbiturate (B1230296) chemistry. For instance, chiral palladium(0)/ligand complexes have been successfully employed in [4+2] cycloaddition reactions involving barbiturate-based olefins, leading to the formation of spirotetrahydroquinolines with high enantioselectivity. acs.org Similarly, samarium(II) iodide (SmI2), a versatile reagent, can induce chirality in asymmetric transformations, either through interactions with chiral ligands or by leveraging an existing asymmetric center within the substrate. mdpi.com This methodology has shown promise in the construction of quaternary stereocenters, which are relevant to the structural complexity of this compound. mdpi.com The use of chiral spiro phosphine-oxazoline nickel complexes in enantioselective borylative coupling reactions further illustrates the potential of chiral ligands to achieve high diastereoselectivity and enantioselectivity in the synthesis of complex organic molecules. organic-chemistry.org
Organocatalytic Approaches to Barbiturate Scaffolds
Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal-catalyzed reactions for enantioselective synthesis. This method has seen significant advancements in the asymmetric synthesis of barbiturate derivatives. mdpi.com Bifunctional secondary amine-thiourea organocatalysts have proven effective in the stereocontrolled synthesis of barbiturate-fused tetrahydropyrano scaffolds. These catalysts facilitate domino Michael-Michael reactions involving N,N'-dimethylbarbituric acid, yielding pharmaceutically relevant heterocycles with excellent enantioselectivities. figshare.comnih.govresearchgate.net Beyond this, organocatalytic [3+2] cycloadditions of barbiturate-based olefins with 3-isothiocyanato oxindoles have been reported, demonstrating highly diastereoselective and enantioselective access to dispirobarbiturates. acs.org Furthermore, Cinchona-derived organocatalysts have been explored for asymmetric allylation reactions with barbiturates, producing allylated products with good enantiomeric excess. mdpi.com Squaramide catalysts have also been utilized in enantioselective conjugate additions with conjugated barbiturates, providing spirocyclic α-aminophosphonates with high yields and stereocontrol. mdpi.com
Chromatographic Resolution Techniques for Enantiomeric Separation
When direct enantioselective synthesis is not feasible or to separate racemic mixtures obtained from non-stereoselective routes, chromatographic resolution techniques are indispensable. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly sensitive methods capable of resolving enantiomers and determining their purity, even detecting minor enantiomeric impurities as low as 0.1%. semanticscholar.org For chiral barbiturates, enantiomeric resolution has been successfully achieved using reversed-phase HPLC. A common strategy involves incorporating β-cyclodextrin as a chiral component in the mobile phase. nih.govtandfonline.com More advanced techniques utilize methylated β-cyclodextrins, particularly permethylated β-cyclodextrin, in reversed-phase HPLC and high-resolution GC. These modified cyclodextrins can achieve baseline resolution of barbiturates that possess a chiral center either within the heterocyclic ring or in an aliphatic side-chain, such as in this compound. nih.govscilit.com The mechanism often involves the dynamic generation of a chiral stationary phase due to the strong adsorption of the permethylated β-cyclodextrin onto the stationary phase surface, leading to distinct enantioselectivity. nih.gov
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies
A common approach involves hydrogen-deuterium (H-D) exchange reactions, typically carried out with heavy water (D2O) under conditions of high temperature and pressure. tn-sanso.co.jp Advancements in synthesis, such as flow synthesis methods often coupled with microwave irradiation, are being developed to enhance the efficiency and throughput of deuterated compound production. tn-sanso.co.jp Isotopically labeled analogues, including those with deuterium (B1214612) or carbon-13 (13C), are routinely used as internal standards in quantitative analytical techniques like gas chromatography-mass spectrometry (GC-MS) for various barbiturates, such as butalbital and secobarbital. researchgate.netacs.org This demonstrates the practical application and importance of such labeling for accurate and precise investigations. The synthesis of these labeled compounds often relies on the use of pre-deuterated building blocks, enabling the single-step incorporation of deuterium atoms and functional groups into the target molecule. nih.gov
Modular Synthesis of Structurally Diversified this compound Derivatives
Modular synthesis is a strategic approach that enables the flexible combination of various chemical functionalities to create a diverse library of derivatives from a core scaffold. scielo.org.mx Barbituric acid, the foundational structure of this compound, serves as an excellent platform for this purpose, allowing for the introduction of different functional groups to yield compounds with tailored properties and activities. mdpi.com This adaptability facilitates the exploration of structure-activity relationships and the development of new compounds with enhanced or novel biological profiles.
Exploration of Aryl and Alkyl Substitutions on the Barbituric Acid Ring
The pharmacological characteristics of barbiturates are significantly influenced by the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com Alkylation reactions, which involve introducing alkyl groups at various positions on the barbituric acid ring, are fundamental in the synthesis of numerous barbiturate drugs. mdpi.com By systematically modifying these alkyl groups, researchers can fine-tune the pharmacological properties of the compounds to achieve specific therapeutic effects. mdpi.com
The synthesis of barbituric acid derivatives commonly involves condensation reactions between barbituric acid and appropriate alkyl or aryl halides in the presence of a base. ontosight.ai A notable example is the synthesis of 5-cyclopentyl-1,3-diphenylbarbituric acid, where the strategic placement of cyclopentyl and phenyl groups at the 5-position and the 1 and 3 positions, respectively, dramatically alters its pharmacological profile. ontosight.ai Research has also focused on preparing mono C-alkylated and mono C-benzylated products at the C-5 position, which serve as valuable precursors for subsequent asymmetric synthesis. uno.edu Furthermore, Knoevenagel condensation reactions between barbituric acid and substituted aldehydes are frequently employed to introduce various substituents at the C-5 position, leading to 5-ylidene derivatives. ijcrr.com These reactions can be conducted under diverse conditions, including solvent-free environments or with the aid of catalysts such as ionic liquids or nanoparticles, offering versatility in synthetic design. ijcrr.com
Regioselective Functionalization Strategies
In general, for barbiturate derivatives, potential sites for regioselective functionalization include:
Nitrogen atoms (N-alkylation/acylation): The nitrogen atoms within the pyrimidinetrione ring could be targets for N-alkylation or N-acylation reactions. Achieving regioselectivity between the two nitrogen atoms often depends on steric hindrance, electronic effects, or the use of protecting groups and specific reaction conditions (e.g., base, solvent, temperature).
Carbon at position 5: The quaternary carbon at position 5, which bears both the ethyl group and the branched alkyl side chain, is a key structural feature. While direct functionalization of this carbon is challenging due to its saturated nature, modifications could be introduced through precursors during the synthesis of the barbiturate ring or by reactions involving the side chain itself.
Alkyl side chain: The branched 4-methylpentan-2-yl side chain offers several possibilities for functionalization, such as oxidation, halogenation, or carbon-carbon bond formation reactions. The regioselectivity here would be governed by the relative reactivity of primary, secondary, and tertiary C-H bonds, as well as steric accessibility. For instance, C-H activation strategies, which have seen significant advancements, could theoretically be applied to achieve selective functionalization of specific C-H bonds on the alkyl chain nih.govchinesechemsoc.org.
Challenges in regioselective functionalization often involve differentiating between similar reactive sites and preventing the formation of undesired byproducts. Strategies typically employ protecting groups, directing groups, or highly selective catalysts to achieve the desired regiochemical outcome chemistryviews.orgnih.gov. For example, studies on other complex molecules demonstrate the use of N-bromosuccinimide for regioselective bromination or nickel-catalyzed C-H alkylation for site-selective functionalization chemistryviews.orgnih.gov. While these general principles apply, specific methodologies tailored to this compound's unique structure would require dedicated experimental investigation.
Optimization of Reaction Conditions and Yields for Research Scale Production
Optimizing reaction conditions and yields for research scale production of chemical compounds like this compound is essential for efficient and cost-effective synthesis, particularly when aiming for high purity and specific enantiomeric forms. While specific optimization data for this compound's synthesis are not detailed in the available public literature, the general principles of chemical process optimization are universally applicable neulandlabs.comresearchgate.net.
Key parameters typically optimized include:
Temperature: Reaction temperature significantly influences reaction rate, selectivity, and stability of reactants and products. Finding the optimal temperature often involves balancing kinetic and thermodynamic factors to maximize yield and minimize side reactions.
Solvent: The choice of solvent can impact solubility, reaction rate, selectivity, and ease of work-up. Solvents can also play a role in stabilizing intermediates or transition states, thereby affecting stereoselectivity.
Catalyst/Reagent Stoichiometry: For catalytic reactions, optimizing catalyst loading is crucial to balance reaction speed and cost. For stoichiometric reactions, precise control over reactant ratios is necessary to maximize conversion of the limiting reagent and minimize waste.
Reaction Time: The duration of the reaction is optimized to ensure complete conversion of reactants while avoiding degradation or the formation of undesired byproducts.
Concentration: Reactant concentration affects reaction rate and can influence selectivity, especially in reactions where intermolecular interactions are critical.
Pressure: For gas-phase reactions or those involving gaseous reagents, pressure can be a critical parameter influencing reaction kinetics and equilibrium.
Optimization Methodologies: Modern chemical research often employs systematic methodologies for optimization, such as:
Design of Experiments (DoE): DoE allows for the simultaneous investigation of multiple reaction parameters and their interactions, providing a more efficient way to identify optimal conditions compared to traditional one-factor-at-a-time approaches nih.gov.
Process Analytical Technology (PAT): PAT involves real-time monitoring of chemical processes to understand and control critical process parameters, leading to improved consistency and yield neulandlabs.com.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, ligands, solvents, temperatures) to quickly identify promising pathways.
For research scale production, the focus is often on reproducibility, purity, and obtaining sufficient quantities for further study, rather than large-scale economic viability. Therefore, optimization efforts might prioritize selectivity and purity over raw material cost in the initial stages. The ability to produce specific enantiomers, as required for this compound, necessitates highly controlled stereoselective steps, which often require careful optimization of chiral catalysts or auxiliaries e-bookshelf.demdpi.comthieme.deamazon.comyoutube.com.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Probes for Molecular Structure and Conformation
Spectroscopic methods offer powerful tools to investigate the structure and behavior of molecules in solution, providing insights that are complementary to solid-state studies.
Chiroptical spectroscopy is particularly well-suited for studying chiral molecules like Diberal as it probes the differential interaction with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the absolute configuration and the solution-state conformation of a molecule. A hypothetical VCD study of the two enantiomers of this compound would be expected to yield mirror-image spectra, providing definitive proof of their enantiomeric relationship.
Hypothetical Research Findings: A theoretical VCD study on the (-)-DMBB enantiomer might reveal a strong positive band in the carbonyl stretching region (around 1700 cm⁻¹) and a characteristic bisignate signal corresponding to the C-H bending modes of the chiral side chain. The corresponding spectrum for (+)-DMBB would show a negative band in the carbonyl region and an inverted bisignate signal for the side chain vibrations. By comparing the experimental spectra with quantum chemical calculations, the absolute configuration of each enantiomer could be unequivocally assigned.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light. It provides information about the electronic transitions within a chiral molecule and is also sensitive to its stereochemistry.
Hypothetical Research Findings: An ECD spectrum of (+)-DMBB in methanol might exhibit a positive Cotton effect around 210 nm, corresponding to the n → π* transition of the barbiturate (B1230296) ring's carbonyl groups. The (-)-DMBB enantiomer would be expected to show a negative Cotton effect of equal magnitude at the same wavelength. This data would further confirm the absolute configuration and provide insights into the electronic structure of the chiral center's environment.
| Spectroscopic Probe | Hypothetical Wavelength/Frequency | Observed Effect for (+)-DMBB | Observed Effect for (-)-DMBB |
| Vibrational Circular Dichroism | ~1700 cm⁻¹ (C=O stretch) | Negative Band | Positive Band |
| Electronic Circular Dichroism | ~210 nm (n → π* transition) | Positive Cotton Effect | Negative Cotton Effect |
Multidimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be invaluable.
Hypothetical Research Findings: A 2D NOESY experiment on a solution of (-)-DMBB in a non-polar solvent could reveal through-space correlations between the protons of the ethyl group and the protons of the dimethylbutyl side chain. The intensity of these cross-peaks would be proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of internuclear distances. This information would be crucial in defining the preferred solution-state conformation of the molecule. For instance, a strong NOE between the methyl protons of the ethyl group and the methine proton of the chiral center would suggest a folded conformation where these groups are in close proximity.
| NMR Technique | Correlated Nuclei | Inferred Information |
| NOESY | ¹H - ¹H | Through-space internuclear distances |
| COSY | ¹H - ¹H | Through-bond scalar couplings |
| HSQC | ¹H - ¹³C | Direct one-bond correlations |
| HMBC | ¹H - ¹³C | Long-range (2-3 bond) correlations |
Solid-State Structural Elucidation of this compound Enantiomers and Co-Crystals
X-ray diffraction techniques provide precise information about the arrangement of atoms in the solid state, offering a definitive picture of molecular structure and intermolecular interactions.
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. rsc.org Growing suitable single crystals of the individual enantiomers of this compound would allow for their precise three-dimensional structures to be determined.
Hypothetical Research Findings: A single-crystal X-ray diffraction study of the (+)-DMBB enantiomer could reveal a monoclinic crystal system with the space group P2₁. The analysis would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The Flack parameter, a critical value in determining absolute configuration, would be expected to be close to zero, confirming the correct enantiomer was crystallized. The crystal packing could reveal intermolecular hydrogen bonding between the N-H and C=O groups of the barbiturate rings, forming extended networks in the crystal lattice.
| Crystallographic Parameter | Hypothetical Value for (+)-DMBB |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Z | 2 |
| Flack Parameter | ~0.05 |
Powder X-ray diffraction (PXRD) is a key technique for the characterization of crystalline solids and is particularly useful for identifying different polymorphic forms of a compound. rigaku.com Polymorphs are different crystal structures of the same molecule, which can have different physical properties.
Hypothetical Research Findings: A study on the recrystallization of racemic this compound from different solvents might yield two distinct polymorphic forms, designated as Form I and Form II. The PXRD patterns for these two forms would show diffraction peaks at different 2θ angles, indicating different crystal lattices. For example, Form I might exhibit a characteristic peak at 12.5° 2θ, while Form II could have its most intense peak at 15.2° 2θ. This information is crucial for pharmaceutical development, as different polymorphs can have different stabilities and dissolution rates.
| Polymorphic Form | Characteristic PXRD Peaks (2θ) |
| Form I | 12.5°, 18.3°, 22.1° |
| Form II | 15.2°, 20.7°, 25.4° |
Intramolecular Interactions and Conformational Energetics
Hypothetical Research Findings: Computational modeling, such as Density Functional Theory (DFT) calculations, could be used to explore the conformational landscape of this compound. These calculations might reveal that the lowest energy conformation is one where the bulky dimethylbutyl group is oriented away from the ethyl group to minimize steric hindrance. The calculations could also quantify the energetic barrier to rotation around the single bond connecting the chiral center to the barbiturate ring. This rotational barrier would be influenced by steric clashes between the substituents and the carbonyl groups of the ring. The presence of weak intramolecular C-H···O hydrogen bonds between the side chain and the carbonyl oxygen atoms could also contribute to the stabilization of certain conformations.
| Interaction Type | Contributing Groups | Effect on Conformation |
| Steric Hindrance | Ethyl group vs. Dimethylbutyl group | Favors extended conformations |
| Torsional Strain | Rotation around the C-C bond linking the side chain to the ring | Defines rotational barriers |
| Intramolecular Hydrogen Bonding | C-H of side chain and C=O of barbiturate ring | Stabilizes specific folded conformations |
Influence of Stereochemistry on Molecular Flexibility and Binding Surfaces
The chirality of this compound is a pivotal factor in its biological function, directly influencing its molecular flexibility and the nature of its binding to target proteins. The differential pharmacological actions of its enantiomers are thought to arise from differences in the formation of hydrogen bonds at their respective binding sites.
The stereoisomers of certain chiral barbiturates, particularly those with convulsant and anticonvulsant properties, have been shown to interact differently with the GABA-A receptor, a key target for barbiturates in the central nervous system. Research on such pairs has revealed that the contrasting effects can be attributed to their binding at distinct sites on the receptor. For instance, the convulsant S-enantiomer of a model barbiturate has been found to bind exclusively to an inhibitory site on the receptor. This interaction occurs regardless of whether the receptor is in a resting or open state.
The molecular flexibility of the dimethylbutyl side chain in this compound, influenced by its specific stereoconfiguration, likely plays a crucial role in allowing the molecule to adopt the precise conformation required for optimal interaction with these distinct binding pockets. The shape and electronic properties of the binding surfaces on the receptor, in turn, selectively accommodate one enantiomer over the other at the enhancing site.
Table 2: Stereoselective Binding Characteristics of a Model Convulsant/Anticonvulsant Barbiturate Pair at the GABA-A Receptor
| Enantiomer | Binding Site(s) | Effect on Receptor | Resulting Pharmacological Action |
|---|---|---|---|
| S-Enantiomer | Inhibitory Site | Inhibition | Convulsant |
| R-Enantiomer | Inhibitory Site, Enhancing Site (Open Channel) | Inhibition and Potentiation | Anticonvulsant |
Mechanistic Investigations of Diberal S Molecular and Cellular Actions
Identification and Characterization of Putative Molecular Targets
The distinct pharmacological profiles of Diberal's enantiomers strongly suggest specific interactions with molecular targets within the central nervous system. The primary mechanism of action for most barbiturates involves the enhancement of GABAergic inhibition, typically through allosteric modulation of GABA-A receptors. wikipedia.org However, the convulsant properties of one of this compound's enantiomers point towards a more complex or alternative mechanism.
Receptor Binding Assays with Defined Biological Systems
While specific receptor binding assay data for this compound is not extensively detailed in the public domain, the compound's structural similarity to other barbiturates suggests that GABA-A receptors are a primary putative target. Receptor binding assays are crucial in determining the affinity and specificity of a ligand for its receptor. nih.govnih.gov For this compound, such assays would involve incubating radiolabeled forms of its enantiomers with preparations of neuronal membranes known to be rich in GABA-A receptors. By measuring the displacement of a known GABA-A receptor ligand, the binding affinity of each this compound enantiomer could be quantified.
It is hypothesized that the anticonvulsant (-)-isomer of this compound would exhibit significant binding to the barbiturate (B1230296) binding site on the GABA-A receptor, leading to an enhancement of GABA-mediated chloride ion influx and subsequent neuronal hyperpolarization. Conversely, the convulsant (+)-isomer might bind to a different site on the GABA-A receptor, or another receptor entirely, to produce its excitatory effects.
Enzyme Inhibition and Activation Profiling in in vitro Preparations
Beyond receptor interactions, the potential for this compound to modulate enzymatic activity is another avenue of investigation. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.orgteachmephysiology.com In vitro profiling of this compound's enantiomers against a panel of key neuronal enzymes could reveal additional molecular targets. For instance, enzymes involved in neurotransmitter metabolism or second messenger signaling pathways could be affected.
A hypothetical enzyme inhibition profile for this compound's enantiomers is presented below. This table illustrates the type of data that would be generated from such studies.
| Enzyme Target | (+)-Diberal (IC50/EC50) | (-)-Diberal (IC50/EC50) | Effect |
| Monoamine Oxidase A (MAO-A) | > 100 µM | > 100 µM | No significant inhibition |
| Cyclic Nucleotide Phosphodiesterase (PDE) | 15 µM | 25 µM | Moderate inhibition |
| Protein Kinase C (PKC) | 50 µM | 75 µM | Weak inhibition |
This table is a hypothetical representation and does not reflect actual experimental data.
Elucidation of Enantiomer-Specific Binding Mechanisms
The opposing pharmacological effects of this compound's enantiomers underscore the importance of stereochemistry in drug-receptor interactions. wikipedia.orgmasterorganicchemistry.com Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. wikipedia.org
Analysis of Stereochemical Requirements for Target Engagement
The three-dimensional arrangement of atoms in each this compound enantiomer dictates how it fits into the binding pocket of its molecular target. The anticonvulsant (-)-isomer, for example, is thought to be more potent in its depressant properties than pentobarbital, suggesting a high degree of complementarity with its binding site. wikipedia.org The convulsant (+)-isomer, being the atypical enantiomer, likely possesses a stereochemical configuration that allows it to interact with a target in a manner that promotes neuronal excitation. wikipedia.org
A comparative analysis of the binding of the two enantiomers would reveal the critical structural features required for their respective activities. This could involve identifying the specific amino acid residues within the binding site that form key interactions with the ligand.
Role of Hydrogen Bonding Networks in Differentiated Ligand-Receptor Interactions
The differential pharmacological profile between the isomers is thought to arise from differences in the formation of hydrogen bonds at their respective binding sites. wikipedia.org Hydrogen bonds are crucial for the specificity and stability of ligand-receptor complexes. The precise orientation of hydrogen bond donors and acceptors on each enantiomer of this compound and within the receptor's binding pocket would determine the nature and strength of the interaction.
For the anticonvulsant (-)-isomer, it is plausible that a network of hydrogen bonds forms that stabilizes the GABA-A receptor in an open, inhibitory state. In contrast, the hydrogen bonding pattern of the (+)-isomer might induce a conformational change in its target that leads to an excitatory output.
Modulation of Ion Channel Dynamics and Gating Properties in Cell-Free and Cellular Models
Ion channels are fundamental to neuronal excitability, and their modulation is a key mechanism of action for many neuroactive drugs. nih.govfrontiersin.org The opposing effects of this compound's enantiomers on seizure activity strongly implicate the modulation of ion channels.
The anticonvulsant action of the (-)-isomer is consistent with an enhancement of inhibitory ion channel function, such as the GABA-A receptor-associated chloride channel. wikipedia.org This would lead to a decrease in neuronal excitability. Conversely, the convulsant (+)-isomer may act to inhibit inhibitory channels or enhance the function of excitatory ion channels, such as voltage-gated sodium or calcium channels, leading to increased neuronal firing. wikipedia.org
The table below summarizes the hypothesized effects of this compound's enantiomers on different types of ion channels.
| Ion Channel Type | (+)-Diberal Effect | (-)-Diberal Effect |
| GABA-A Receptor Chloride Channel | Potential Antagonist/Inverse Agonist | Potentiator/Agonist |
| Voltage-Gated Sodium Channels | Potential Activator | Potential Inhibitor |
| Voltage-Gated Calcium Channels | Potential Activator | Potential Inhibitor |
| Voltage-Gated Potassium Channels | Potential Inhibitor | Potential Activator |
This table is a hypothetical representation and does not reflect actual experimental data.
Further research utilizing techniques such as patch-clamp electrophysiology in both cell-free (e.g., reconstituted ion channels in lipid bilayers) and cellular models (e.g., cultured neurons) would be necessary to definitively characterize the effects of each this compound enantiomer on specific ion channels and their gating properties.
An extensive search for the chemical compound “this compound” has yielded no scientific data related to its molecular and cellular actions. There is no information available in the public domain regarding electrophysiological analyses of its effects on channel function, its role in the allosteric modulation of ligand-gated ion channels, or its impact on intracellular signaling pathways. Furthermore, no studies comparing the mechanistic actions of "this compound" with barbiturate and non-barbiturate modulators could be found.
Therefore, it is not possible to provide an article on the "" as requested. The compound "this compound" does not appear to be a recognized substance in the scientific literature, and consequently, no research findings or data tables pertaining to its electrophysiological or signaling properties exist.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. lanl.govnrel.govyoutube.comebay.com Methods like Density Functional Theory (DFT) are often employed to determine a molecule's electronic structure, which in turn dictates its reactivity and physical properties. nrel.gov
For a hypothetical Diberal molecule, key electronic properties would be calculated to predict its chemical behavior. These properties often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap typically suggests higher chemical reactivity. tdl.org
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: This data is illustrative and not based on an actual molecule.)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 2.8 D | Implies a polar nature, influencing solubility and intermolecular interactions. |
| Electron Affinity | 1.1 eV | Relates to the energy change when an electron is added. |
| Ionization Potential | 6.4 eV | Energy required to remove an electron. |
Molecular Docking and Scoring for Ligand-Target Complex Formation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwjbphs.comarabjchem.orgnih.govresearchgate.netmdpi.com This method is crucial in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. wjbphs.comnih.gov
In a hypothetical scenario where this compound is investigated as a potential inhibitor for a specific enzyme, molecular docking simulations would be performed. The process involves placing the 3D structure of this compound into the binding site of the target protein and using a scoring function to estimate the binding affinity.
Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein (Note: This data is illustrative.)
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests favorable binding. |
| Interacting Residues | Tyr83, Leu120, Val198 | Key amino acids in the binding pocket forming interactions with this compound. |
| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions | Indicates the nature of the forces stabilizing the complex. |
| RMSD from Crystal Structure (Å) | 1.2 | A low value indicates the docking pose is close to a known binding mode. |
The results from molecular docking would guide the optimization of this compound's structure to enhance its binding affinity and selectivity for the target. youtube.com
Molecular Dynamics Simulations of this compound-Biomolecule Interactions in Aqueous and Membrane Environments
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interaction of atoms and molecules over time. core.ac.uknih.govuib.nomdpi.com This is particularly useful for studying how a molecule like this compound would behave in a biological environment, such as in water or near a cell membrane. dtic.milfrontiersin.orgbiolinscientific.com
Simulations in an aqueous environment would reveal information about this compound's solvation and conformational flexibility. MD simulations with a lipid bilayer would be essential to predict how this compound might interact with or permeate a cell membrane. uib.nodtic.mil
Table 3: Hypothetical Observations from MD Simulations of this compound (Note: This data is illustrative.)
| Simulation Environment | Key Observation | Implication |
| Aqueous Solution | Formation of a stable hydration shell around polar groups. | Suggests good water solubility. |
| Maintained a relatively rigid conformation. | Indicates a stable molecular structure in solution. | |
| Lipid Bilayer Interface | Spontaneous partitioning into the hydrophobic core of the membrane. | Suggests potential for passive diffusion across cell membranes. |
| Formation of transient hydrogen bonds with lipid headgroups. | Indicates specific interactions that may influence membrane traversal. |
These simulations offer a more realistic picture of this compound's behavior in a complex biological milieu compared to static models. gatorbio.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Atypical Barbiturate (B1230296) Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. echemcom.comwikipedia.orgfiveable.meyoutube.comlibretexts.orgnih.gov If this compound were part of a series of compounds being tested for a specific biological effect, such as atypical barbiturate activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. nih.govechemcom.comresearchgate.netresearchgate.net
The process involves calculating a set of molecular descriptors (physicochemical properties) for a series of known compounds and their corresponding activities. Statistical methods are then used to build a predictive model.
Table 4: Hypothetical QSAR Model for Atypical Barbiturate Activity (Note: This data is illustrative.)
| Descriptor | Coefficient | Significance |
| LogP (Lipophilicity) | +0.65 | Increased lipophilicity is positively correlated with activity. |
| Molecular Weight | -0.12 | Increased size is negatively correlated with activity. |
| Number of Hydrogen Bond Donors | +0.43 | More hydrogen bond donors enhance activity. |
| Model Statistics | ||
| R² (Goodness of fit) | 0.85 | The model explains 85% of the variance in the data. |
| Q² (Predictive ability) | 0.72 | The model has good predictive power for new compounds. |
Such a model would be invaluable for prioritizing which new this compound derivatives to synthesize and test, thereby accelerating the discovery process. nih.gov
Conformational Searching and Potential Energy Surface Analysis of this compound Enantiomers
Many molecules, including potentially this compound, can exist as enantiomers—mirror-image isomers that are non-superimposable. These enantiomers can have different biological activities. Conformational searching and potential energy surface (PES) analysis are computational methods used to identify the stable three-dimensional arrangements (conformations) of a molecule and their relative energies.
For the hypothetical R- and S-enantiomers of this compound, these analyses would reveal the most likely shapes they adopt in solution. This is critical because the 3D shape of a molecule determines how it fits into a biological target.
Table 5: Hypothetical Conformational Analysis of this compound Enantiomers (Note: This data is illustrative.)
| Enantiomer | Number of Low-Energy Conformers (within 2 kcal/mol of global minimum) | Global Minimum Energy (kcal/mol) | Key Dihedral Angle (degrees) |
| R-Diberal | 3 | -450.2 | 65° |
| S-Diberal | 4 | -450.1 | -68° |
The differences in the conformational landscapes of the R- and S-enantiomers could explain potential differences in their biological activities, providing a rationale for developing a single-enantiomer drug.
De Novo Drug Design Approaches Based on this compound's Pharmacophore
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govdovepress.com If this compound showed promising activity, its key interacting features could be abstracted into a pharmacophore model. nih.govntu.edu.sgmdpi.comnih.govresearchgate.net This model could then be used in de novo drug design, which involves building new molecules from scratch that fit the pharmacophore. nih.govbiorxiv.orgarxiv.org
The pharmacophore for this compound might consist of a specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions.
Table 6: Hypothetical Pharmacophore Model Derived from this compound (Note: This data is illustrative.)
| Pharmacophore Feature | Number of Features | Geometric Constraints (Distances in Å) |
| Hydrogen Bond Acceptor | 2 | A1-A2: 4.5 ± 0.5 |
| Hydrogen Bond Donor | 1 | A1-D1: 3.2 ± 0.3 |
| Hydrophobic Center | 2 | H1-H2: 5.8 ± 0.5; A2-H1: 3.9 ± 0.4 |
Computational programs could then use this pharmacophore as a template to generate novel molecular structures, distinct from this compound, that are predicted to have similar or improved biological activity. This approach fosters innovation by exploring new chemical space.
Advanced Analytical Methodologies in Research
High-Resolution Mass Spectrometry for Metabolite Identification in Research Models (Non-Human)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of both known and unknown metabolites of chemical compounds in complex biological matrices. researchgate.net This technique offers highly accurate mass measurements and the ability to resolve fine isotopic patterns, which significantly enhances the confidence in determining elemental compositions of metabolites. waters.com In the context of Diberal, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), would be crucial for conducting untargeted metabolomics studies in non-human research models. animbiosci.orgnih.gov
Untargeted metabolomics approaches, employing LC-HRMS, enable a comprehensive screening of metabolites, providing insights into the metabolic pathways of a compound like this compound in biological systems. animbiosci.orgnih.gov By comparing samples from treated and control non-human models, researchers can identify and quantify a vast array of metabolites, revealing the biotransformation pathways of this compound, such as hydroxylation or N-oxidation, which are common metabolic reactions for drug compounds. nih.gov This capability is vital for understanding the disposition and fate of this compound in vivo, contributing to a deeper understanding of its pharmacological actions and potential interactions at a molecular level.
Illustrative HRMS Data for this compound and a Hypothetical Metabolite
| Compound/Metabolite | Molecular Formula | Exact Mass (Da) | Predicted Adduct (M+H)⁺ | Predicted CCS (Ų) |
| This compound | C₁₂H₂₀N₂O₃ | 240.1474 | 241.15468 | 157.8 |
| Hydroxylated this compound | C₁₂H₂₀N₂O₄ | 256.1423 | 257.14958 | 165.0 (Hypothetical) |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification
Given that this compound exists as two enantiomers with distinct biological activities, Chiral High-Performance Liquid Chromatography (HPLC) is paramount for assessing its enantiomeric purity and for the quantitative analysis of each isomer. chromatographyonline.comscirp.org Chiral HPLC utilizes specialized stationary phases that can differentially interact with the enantiomers, leading to their separation based on retention time. chromatographyonline.comscirp.org
The development of a robust chiral HPLC method for this compound would involve selecting an appropriate chiral stationary phase (e.g., cellulose (B213188) or amylose-based columns) and optimizing the mobile phase composition to achieve optimal resolution between the (+)-DMBB and (-)-DMBB enantiomers. scirp.orgresearchgate.netresearchgate.net Quantification of each enantiomer allows researchers to determine the enantiomeric excess, a critical parameter for compounds with chiral centers, especially when one enantiomer exhibits a desired therapeutic effect while the other may have different or even adverse properties. scirp.orgresearchgate.net This analytical precision is essential for ensuring the consistency and purity of this compound in research studies.
Illustrative Chiral HPLC Parameters for this compound Enantiomers
| Parameter | Value/Description |
| Column Type | Chiralpak AD-H or Lux Cellulose-2 (Illustrative) |
| Mobile Phase | n-Hexane/Ethanol/2-Propanol (Optimized Ratio) |
| Flow Rate | 1.0 mL/min (Illustrative) |
| Detection Wavelength | 230 nm or 275 nm (Illustrative) |
| Retention Time (+)-DMBB | 8.5 min (Illustrative) |
| Retention Time (-)-DMBB | 10.2 min (Illustrative) |
| Resolution (Rs) | > 2.0 (Target) |
| Limit of Detection (LOD) | 0.2 µg/mL (Illustrative) |
| Limit of Quantification (LOQ) | 0.5 µg/mL (Illustrative) |
Capillary Electrophoresis for Chirality Assessment and Ligand-Binding Studies
Capillary Electrophoresis (CE) offers another powerful platform for the chirality assessment of this compound and for investigating its ligand-binding characteristics. CE separates chiral analytes by incorporating a chiral selector into the background electrolyte or by immobilizing it on the capillary wall. bio-rad.commdpi.com This creates labile diastereoisomeric complexes with the enantiomers, which migrate at different velocities, enabling their separation. bio-rad.comnih.gov
Chiral ligand-exchange CE, a common CE format, is particularly suitable for compounds like this compound that possess functional groups capable of coordinating with metal ions, forming mixed metal chelate complexes. nih.govresearchgate.net The differential stability of these complexes with each enantiomer forms the basis of separation. Furthermore, CE can be adapted for ligand-binding studies, especially when proteins are used as stereoselective binding agents. nih.gov This application would allow researchers to investigate the interactions of this compound and its individual enantiomers with specific biological targets, such as receptors or enzymes, providing insights into their binding affinity and selectivity.
Illustrative CE Parameters for this compound Chirality Assessment
| Parameter | Value/Description |
| Capillary | Fused Silica (e.g., 50 µm I.D.) |
| Background Electrolyte | Phosphate Buffer (pH 7.4) with Chiral Selector |
| Chiral Selector | Cyclodextrin or Protein (e.g., BSA) (Illustrative) |
| Applied Voltage | +20 kV (Illustrative) |
| Temperature | 25 °C (Illustrative) |
| Migration Time (+)-DMBB | 12.0 min (Illustrative) |
| Migration Time (-)-DMBB | 12.5 min (Illustrative) |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics Analysis
Surface Plasmon Resonance (SPR) is a label-free biosensing technique that provides real-time data on the binding kinetics and affinity of molecular interactions. youtube.comnicoyalife.comnih.gov In an SPR experiment, one binding partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, in this case, this compound or its enantiomers) flows over the surface. youtube.comnicoyalife.com As binding occurs, changes in the refractive index near the sensor surface are detected, generating a sensorgram that depicts the association and dissociation phases of the interaction. affiniteinstruments.com
SPR would be highly valuable for characterizing the direct binding of this compound to its biological targets, such as GABA-A receptors, which are known to be modulated by barbiturates. chromatographyonline.com By analyzing the sensorgram, researchers can determine key kinetic parameters, including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). affiniteinstruments.comnih.gov This real-time analysis provides a dynamic understanding of how this compound interacts with its targets, offering crucial information about the strength and duration of these interactions.
Illustrative SPR Kinetic Binding Data for this compound-Protein Interaction
| Parameter | Value (Illustrative) | Unit |
| Ligand (Immobilized) | GABA-A Receptor Subunit (e.g., α1β2γ2) | - |
| Analyte | This compound | - |
| Association Rate (k_on) | 5.0 x 10³ | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 1.0 x 10⁻² | s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 2.0 µM | µM |
Cryo-Electron Microscopy (Cryo-EM) for Structural Characterization of this compound-Bound Protein Complexes
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of biomolecular assemblies, including protein complexes, in their near-native states. americanpeptidesociety.orgtechnologynetworks.comleibniz-fmp.deresearchgate.net This technique is particularly advantageous for studying large, flexible, or heterogeneous protein complexes that are challenging to crystallize for X-ray crystallography. americanpeptidesociety.org
For this compound, Cryo-EM would be instrumental in elucidating the precise structural details of its interaction with its protein targets, such as the GABA-A receptor complex. By forming this compound-bound protein complexes and rapidly freezing them in a thin layer of vitreous ice, Cryo-EM preserves their natural conformations. americanpeptidesociety.org Subsequent imaging with an electron beam and computational reconstruction of multiple 2D images into a 3D map can reveal the binding site of this compound, the conformational changes induced upon binding, and the molecular mechanisms underlying its distinct pharmacological effects, including the differences observed between its enantiomers. americanpeptidesociety.orgtechnologynetworks.comelifesciences.org Such structural insights are critical for rational drug design and understanding the fundamental biology of drug-receptor interactions.
Illustrative Cryo-EM Parameters and Outcomes for this compound-Bound Protein Complexes
| Parameter | Value/Description |
| Sample Type | This compound-GABA-A Receptor Complex (Illustrative) |
| Sample Preparation | Vitreous Ice Embedding, Flash Freezing |
| Resolution Achieved | 3.0 - 5.0 Å (Target) |
| Data Acquisition | Single-Particle Reconstruction |
| Key Structural Insights | Binding site of this compound, Conformational changes of receptor upon binding, Enantiomer-specific interactions |
Diberal As a Research Tool and Molecular Probe
Application as a Chemical Probe for Studying Neurotransmitter Systems
Diberal's structural similarity to other barbiturates suggests its potential as a chemical probe for investigating neurotransmitter systems, particularly the GABAergic system. Barbiturates are known to act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA. While specific research on this compound's interaction with these receptors is not extensively documented in publicly available literature, its classification as a sedative and hypnotic strongly implies a mechanism of action involving the potentiation of GABAergic neurotransmission.
Future research could focus on radiolabeling this compound to directly study its binding affinity and kinetics at various GABA-A receptor subtypes. Such studies would be invaluable in mapping the distribution of these receptors and understanding the specific molecular interactions that govern this compound's pharmacological effects.
Use in Functional Assays to Discern Mechanisms of Convulsant and Anticonvulsant Actions
The dual nature of barbiturates, with some exhibiting convulsant properties and others acting as anticonvulsants, makes them valuable tools in functional assays. The in vivo activities of barbiturates are highly dependent on their molecular structure. While some barbiturates are utilized for their anticonvulsant properties in treating seizure disorders, others can induce convulsions, providing a model to study the underlying mechanisms of epilepsy.
| Compound Class | General Effect on Neuronal Excitability | Primary Molecular Target |
| Anticonvulsant Barbiturates | Decrease | GABA-A Receptor (Potentiation) |
| Convulsant Barbiturates | Increase | Varies (e.g., GABA-A Receptor Blockade) |
| This compound (Predicted) | Decrease | GABA-A Receptor (Potentiation) |
Development of Photoaffinity Labels or Fluorescent Probes Based on the this compound Scaffold
The development of photoaffinity labels and fluorescent probes from existing drug scaffolds is a powerful strategy for identifying and characterizing their biological targets. A photoaffinity label is a ligand that, upon photoactivation, forms a covalent bond with its receptor, allowing for its isolation and identification. Fluorescent probes, on the other hand, enable the visualization of the ligand-receptor interaction in real-time.
There is no specific mention in the scientific literature of the development of photoaffinity labels or fluorescent probes based on the this compound scaffold. However, the general structure of barbiturates lends itself to such modifications. The synthesis of this compound analogs incorporating photoreactive groups (e.g., azides, diazirines) or fluorophores could pave the way for novel research tools to investigate barbiturate (B1230296) binding sites with high precision.
Utilization in in vivo Animal Models for Fundamental Neurological Research (Non-Clinical)
Animal models are indispensable for fundamental neurological research, allowing for the study of complex brain functions and disease states. Barbiturates have a long history of use in animal models to induce sedation, anesthesia, and to study the effects of central nervous system depressants.
While specific non-clinical neurological research utilizing this compound in in vivo animal models is not widely reported, its properties as a sedative suggest its potential utility in studies requiring reversible inactivation of brain regions or in models of sleep research. Further investigation is needed to characterize its pharmacokinetic and pharmacodynamic profiles in various animal species to establish its suitability for such research applications.
Exploration of this compound's Utility in Materials Science or Biosensors
The application of barbiturate derivatives is not confined to the biological sciences. The unique hydrogen-bonding capabilities of the barbituric acid ring have been exploited in the field of supramolecular chemistry and materials science. For instance, barbiturate-containing molecules have been used to create self-assembling materials and chemosensors.
Currently, there is no available literature describing the exploration of this compound's utility in materials science or biosensors. However, the potential exists to incorporate the this compound molecule into novel polymers or sensor arrays. Its specific stereochemistry and lipophilic side chain could impart unique properties to such materials, opening up new avenues for research in areas like drug delivery systems or diagnostic devices.
Future Research Directions and Translational Perspectives Non Clinical
Discovery of Novel Allosteric Sites on Ion Channels and Receptors
The distinct actions of Diberal's enantiomers suggest complex interactions with ion channels and receptors, making the exploration of novel allosteric sites a critical area of future research. Allosteric modulators fine-tune the function of ion channels by binding to sites distinct from the primary ligand-binding (orthosteric) site, offering therapeutic advantages in terms of selectivity and safety. nih.gov
Future investigations could employ a combination of computational and experimental approaches to identify these sites. ionschannel.com Techniques such as molecular docking simulations and 3D convolutional neural networks can predict potential allosteric binding pockets on relevant targets like GABA-A receptors. ionschannel.com These computational predictions can then be validated through site-directed mutagenesis and electrophysiological studies to confirm the functional impact of this compound isomer binding at these newly identified sites. Uncovering these novel sites could pave the way for designing safer and more effective modulators of neuronal excitability. nih.govnih.gov
Rational Design of Atypical Barbiturate (B1230296) Mimetics with Enhanced Stereoselectivity
The stereoselective nature of this compound's effects provides a strong foundation for the rational design of new chemical entities with improved therapeutic profiles. By understanding the three-dimensional structure of this compound's binding sites, medicinal chemists can design atypical barbiturate mimetics with enhanced stereoselectivity, aiming to isolate the desired anticonvulsant properties while eliminating the convulsant effects. nih.govstonybrookmedicine.edu
This process involves creating structural analogues of the (-)-DMBB isomer. wikipedia.org The goal is to optimize interactions with the target receptor to increase potency and selectivity. This structured approach, which integrates molecular modeling, chemical synthesis, and pharmacological testing, can lead to the development of novel anticonvulsant candidates with a superior safety profile compared to traditional barbiturates.
Systems Biology Approaches to Map Global Molecular Perturbations by this compound Isomers
To fully comprehend the divergent effects of this compound's isomers, a systems biology approach is necessary. This involves integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—to create comprehensive models of the cellular pathways affected by each isomer. nih.govnih.gov By mapping the global molecular perturbations, researchers can identify the broader network of interactions and downstream signaling cascades that are differentially modulated by the (+)- and (-)-isomers.
Such an approach can reveal previously unknown targets and mechanisms of action, providing a more holistic understanding of how these isomers produce their opposing physiological effects. researchgate.net For example, analyzing changes in gene expression and protein levels in neuronal cells treated with each isomer could uncover novel pathways involved in seizure generation and suppression.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into compounds like this compound. nih.govnih.gov These technologies can analyze vast and complex datasets to identify patterns and make predictions that would be beyond the scope of traditional analysis. researchgate.net In the context of this compound, AI and ML algorithms can be trained on existing structure-activity relationship data to predict the pharmacological properties of novel derivatives. youtube.com
Deep learning models, for instance, can be used to predict the binding affinity and functional effects of new molecules at various receptor subtypes, accelerating the drug discovery process. researchgate.net Furthermore, AI can analyze high-content imaging data from cellular assays to identify subtle phenotypic changes induced by the this compound isomers, providing deeper insights into their mechanisms of action.
Exploration of this compound Scaffolds for Non-Neurological Biological Research Applications
The barbiturate scaffold, the core structure of this compound, has potential applications beyond neurology. Research has shown that barbiturate-based compounds can be designed to inhibit matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion. nih.gov This opens the possibility of repurposing the this compound scaffold for non-neurological research, such as in oncology or inflammatory diseases.
Future research could focus on designing this compound derivatives that selectively target specific MMPs or other non-neuronal proteins. By modifying the chemical structure of this compound, it may be possible to develop novel probes to study the role of these proteins in various diseases or to create new therapeutic leads for conditions outside the central nervous system. The use of scaffolds in tissue engineering, for example in nerve regeneration and muscle repair, also presents an intriguing, albeit more distant, potential application for modified this compound-based structures. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can researchers formulate a focused and feasible research question for studying the chemical properties of Diberal?
- Methodological Answer : Begin by applying the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example, instead of asking, "What are the effects of this compound?" refine it to: "How does temperature variation affect the crystalline structure of this compound in solvent-free synthesis?" Ensure the question is specific enough to be addressed within resource constraints while contributing novel insights . Use literature reviews to identify gaps, such as unexplored synthesis conditions or under-characterized properties.
Q. What methodological approaches are most effective for collecting primary data on this compound's physicochemical characteristics?
- Methodological Answer : Combine instrumental analysis (e.g., XRD for crystallography, NMR for molecular structure) with controlled experiments. For instance, design a factorial experiment to test this compound’s stability under varying pH levels, documenting variables like reaction time and temperature. Use structured questionnaires to gather expert input on experimental parameters, ensuring clarity and avoiding ambiguous terminology .
Advanced Research Questions
Q. How should researchers address contradictions in experimental data when analyzing this compound's reaction mechanisms?
- Methodological Answer : Employ iterative triangulation :
-
Replicate experiments under identical conditions.
-
Cross-validate results using complementary techniques (e.g., FTIR and mass spectrometry).
-
Revisit hypotheses if inconsistencies persist. For example, conflicting solubility data might arise from impurities; incorporate purification protocols (e.g., column chromatography) and document procedural adjustments .
Common Contradictions Resolution Strategies Discrepancies in thermal stability Standardize heating rates and calibrate equipment Variability in catalytic efficiency Control humidity levels during testing
Q. What strategies ensure data integrity and minimize bias in interdisciplinary studies of this compound's applications?
- Methodological Answer : Implement blinding protocols during data collection (e.g., anonymizing sample labels) and use peer debriefing to review interpretations. For studies combining chemistry and toxicology, establish a shared data repository with version control to prevent misalignment. Adhere to ethical guidelines by disclosing funding sources and potential conflicts of interest .
Q. How can secondary data analysis be optimized to explore under-researched aspects of this compound's environmental impact?
- Methodological Answer : Use semantic search tools (e.g., Google Dataset Search) to locate datasets on analogous compounds, then extrapolate using computational models. For example, analyze public databases for this compound’s biodegradation pathways by querying keywords like "organocatalyst + environmental persistence." Validate findings through small-scale lab trials .
Q. What frameworks guide the development of complex research questions for this compound's interactions in biological systems?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
- Population: Human cell lines.
- Intervention: Exposure to this compound nanoparticles.
- Comparison: Control groups exposed to inert nanoparticles.
- Outcome: Cytotoxicity levels measured via MTT assay.
This ensures clarity and aligns with biomedical research standards .
Key Considerations for this compound Research
- Data Validation : Use ≥3 peer-reviewed sources for critical claims, prioritizing recent studies (past decade) .
- Ethical Compliance : Document participant consent and data anonymization processes if human subjects are involved .
- Interdisciplinary Collaboration : Define shared terminology early to avoid miscommunication (e.g., "bioactivity" may differ in chemistry vs. pharmacology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
